

biological efficacy of Taltobulin synthesized from different intermediates

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Compound of Interest

Compound Name: Taltobulin intermediate-5

Cat. No.: B12373273

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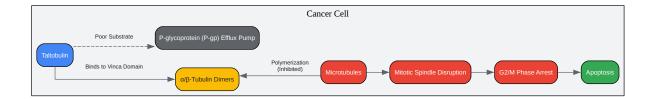
Comparative Efficacy of Taltobulin: A Guide for Researchers

Taltobulin (formerly known as HTI-286) is a potent synthetic analog of the marine natural product hemiasterlin, which has demonstrated significant promise as an anti-cancer agent.[1] [2] This guide provides a comprehensive comparison of the biological efficacy of Taltobulin, supported by experimental data from various preclinical studies. While the specific impact of different synthetic intermediates on the final biological activity of Taltobulin is not extensively documented in publicly available literature, the data presented here reflects the efficacy of Taltobulin as a consistently synthesized active pharmaceutical ingredient.

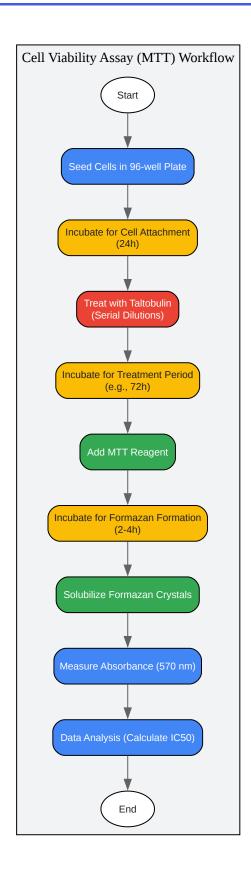
Mechanism of Action

Taltobulin functions as a microtubule depolymerizing agent.[1] Its primary molecular target is tubulin, the protein subunit that forms microtubules.[1] By binding to the Vinca-peptide site on β-tubulin, Taltobulin inhibits tubulin polymerization, leading to the disruption of the microtubule network.[1][3] This disruption is critical during cell division, as it prevents the formation of a functional mitotic spindle, causing the cell cycle to arrest in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1][2] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common mechanism of resistance to other microtubule-targeting drugs like taxanes and vinca alkaloids.[2][3]









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References

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